N-ethyl-2,4-difluorobenzene-1-sulfonamide
Description
Significance of Fluorine Substitution in Aromatic Systems within Organic Chemistry
The introduction of fluorine atoms into aromatic systems, or arenes, imparts unique and powerful modifications to their chemical and physical properties. numberanalytics.com Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring has profound electronic and steric consequences. numberanalytics.com Electronically, fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease the ring's reactivity toward electrophilic substitution reactions. numberanalytics.com This electron-withdrawing effect can also increase the stability of the molecule by making it more resistant to oxidation and other degradation pathways. numberanalytics.com
Furthermore, the incorporation of fluorine can significantly alter the acidity of nearby functional groups and influence non-covalent interactions, which is of high interest in the design of bioactive molecules. The substitution of hydrogen with fluorine atoms leads to an increase in the π-density of the ring, which is a determining factor for the energy of aromaticity. nih.gov Depending on the number and position of the fluorine atoms, the contributed π-orbitals can further stabilize the ring, leading to shorter bond lengths and a higher resistance to addition reactions. nih.govacs.org This enhanced stability is a reason for the high thermal stability and chemical resistance found in polymers containing fluorinated aromatics. nih.gov From a steric perspective, while fluorine is relatively small, its presence can still create steric hindrance that influences the molecule's conformation and interactions. numberanalytics.com In the context of nucleophilic aromatic substitution, the presence of a highly electronegative fluorine atom can activate the ring towards attack, even though the carbon-fluorine bond is very strong. masterorganicchemistry.com
Overview of Sulfonamide Functional Group Reactivity and Utility in Synthetic Methodologies
The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR'R'', is a cornerstone in organic synthesis and medicinal chemistry. wikipedia.org It consists of a sulfonyl group attached to an amine. wikipedia.org Generally, this group is relatively unreactive, and its rigidity often results in sulfonamide-containing compounds being crystalline solids. wikipedia.org This property has historically been exploited as a classic method for converting amines into crystalline derivatives for identification purposes. wikipedia.org
The most common method for preparing sulfonamides in the laboratory is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction, known as the Hinsberg reaction, also serves as a qualitative test to distinguish between primary, secondary, and tertiary amines. wikipedia.org While generally stable, the N-H bond in primary and secondary sulfonamides can be deprotonated, allowing for further functionalization. wikipedia.org Though often considered terminal functional groups, recent methodologies have been developed to enable the late-stage functionalization of secondary sulfonamides. researchgate.netacs.orgchemrxiv.org These methods involve the reductive cleavage of the N-S bond to generate sulfinates and amines, which can then be used to form other medicinally relevant functional groups. researchgate.netacs.org This highlights the evolving utility of sulfonamides as versatile synthetic handles rather than just stable endpoints. researchgate.netacs.org
Contextualization of N-ethyl-2,4-difluorobenzene-1-sulfonamide within the Chemical Landscape of Fluorinated Sulfonamides
This compound is a molecule that integrates the distinct chemical features of both a fluorinated arene and a secondary sulfonamide. Its structure consists of a 2,4-difluorinated benzene (B151609) ring attached to a sulfonamide group, which is further substituted with an ethyl group on the nitrogen atom. This specific arrangement places it within the class of fluorinated sulfonamides, a group of compounds that has garnered interest in various chemical fields.
The 2,4-difluoro substitution pattern on the aromatic ring is expected to significantly influence the molecule's electronic properties. The two fluorine atoms act as strong electron-withdrawing groups, decreasing the electron density of the benzene ring. This electronic modification affects the reactivity of the aromatic ring and the properties of the sulfonamide group. The N-ethyl group classifies it as a secondary sulfonamide.
Fluorinated sulfonamides are a broad class of compounds with diverse applications. For instance, perfluorinated sulfonamides, such as N-ethyl perfluorooctanesulfonamide, have been used as surfactants and in surface treatments due to the unique properties imparted by the heavily fluorinated alkyl chain. nih.gov The synthesis of such compounds often involves the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with an appropriate amine. nih.gov While this compound does not possess a perfluorinated alkyl chain, its difluorinated aromatic ring similarly modifies its properties compared to a non-fluorinated analogue. The combination of the robust sulfonamide linkage and the electronically modified difluorophenyl ring defines the chemical character of this compound.
Interactive Data Tables
Table 1: Chemical Compound Information
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C₈H₈F₂NO₂S | 2,4-difluorophenyl group, N-ethyl sulfonamide group |
| N-ethyl perfluorooctanesulfonamide | C₁₀H₆F₁₇NO₂S | Perfluorooctyl chain, N-ethyl sulfonamide group |
| N-(2-ethylphenyl)-2,4-difluorobenzene-1-sulfonamide | C₁₄H₁₃F₂NO₂S | 2,4-difluorophenyl group, N-(2-ethylphenyl) sulfonamide group |
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N-ethyl perfluorooctanesulfonamide |
| N-(2-ethylphenyl)-2,4-difluorobenzene-1-sulfonamide |
Structure
3D Structure
Properties
CAS No. |
898074-79-8 |
|---|---|
Molecular Formula |
C8H9F2NO2S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
N-ethyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
MHUOTEXKCWHNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of N Ethyl 2,4 Difluorobenzene 1 Sulfonamide
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorobenzene Moiety
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for N-ethyl-2,4-difluorobenzene-1-sulfonamide. This process involves the displacement of a leaving group, in this case, a fluoride (B91410) ion, from the aromatic ring by a nucleophile. wikipedia.org Unlike SN2 reactions, the SNAr mechanism does not occur via a backside attack, which is sterically hindered by the benzene (B151609) ring. wikipedia.org Instead, it proceeds through a two-step addition-elimination mechanism. wikipedia.orglibretexts.org
Activation of Aryl Fluorides by the Sulfonamide Group for SNAr
The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are typically nucleophilic, but the presence of potent electron-withdrawing groups can render them electrophilic and thus susceptible to nucleophilic attack. wikipedia.org In this compound, the N-ethylsulfonamide group (-SO₂NHEt) acts as a strong electron-withdrawing group. This group, along with the two fluorine atoms, significantly reduces the electron density of the benzene ring.
This electron deficiency is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the ring. wikipedia.org The stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the substituent through resonance. libretexts.org In the case of this compound, the sulfonamide group is ortho to one fluorine atom and para to the other, providing strong activation for the substitution of both fluorides. Furthermore, in the context of SNAr reactions, fluoride is an excellent leaving group, with the order of reactivity for halogens being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com
Reactivity with Various Nucleophiles (e.g., Phenoxides)
The activated difluorobenzene ring of this compound can react with a variety of nucleophiles. The reaction involves the attack of the nucleophile on the carbon atom bearing a fluorine atom, leading to the formation of the resonance-stabilized Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
One illustrative example is the reaction with phenoxides (salts of phenols). In this reaction, the phenoxide ion acts as the nucleophile, attacking the aromatic ring to displace a fluoride ion and form an aryl ether. The reaction is typically carried out in the presence of a base to generate the phenoxide ion from the corresponding phenol (B47542).
Table 1: SNAr Reactivity of this compound
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Phenoxide (ArO⁻) | Aryl Ether | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) |
| Amine (R₂NH) | Substituted Aniline | Base (e.g., Et₃N), Polar aprotic solvent |
| Thiolate (RS⁻) | Thioether | Base (e.g., NaH), Polar aprotic solvent |
Electrophilic Aromatic Substitution Reactions on the Difluorobenzene Ring
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the benzene ring with an electrophile. youtube.com This mechanism is fundamentally different from SNAr, as it is favored by electron-donating substituents that stabilize the cationic intermediate (the arenium ion). libretexts.org
The this compound molecule contains three strongly deactivating, electron-withdrawing groups: the two fluorine atoms and the N-ethylsulfonamide group. These groups withdraw electron density from the aromatic ring, making it highly electron-deficient and therefore significantly less reactive towards electrophiles. Consequently, electrophilic aromatic substitution reactions on this compound are generally unfavorable and would require harsh reaction conditions to proceed, if at all.
Transformations Involving the Sulfonamide Nitrogen
The sulfonamide moiety itself is a site of chemical reactivity, particularly at the nitrogen atom.
N-Alkylation Reactions of the Sulfonamide Nitrogen
The nitrogen atom in the N-ethylsulfonamide group possesses a lone pair of electrons and an acidic proton. After deprotonation with a suitable base, the resulting sulfonamide anion is a potent nucleophile. This anion can readily participate in N-alkylation reactions with various alkylating agents, such as alkyl halides. This reaction provides a pathway to synthesize N,N-disubstituted sulfonamides. For instance, N-alkylation of N-alkyl perfluoroalkanesulfonamides has been demonstrated using reagents like iodoethane (B44018) or by employing the Mitsunobu reaction with an appropriate alcohol. nih.gov
Nucleophilic Reactivity of the Sulfonamide Nitrogen towards Electrophiles
The sulfonamide nitrogen can act as a nucleophile, reacting with a range of electrophiles. The reactivity is dependent on the nature of the electrophile. researchgate.net The synthesis of sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl halide, where the amine's nitrogen atom acts as the nucleophile attacking the electrophilic sulfur atom. theballlab.com Similarly, the nitrogen of this compound can exhibit nucleophilic character, allowing it to react with various electrophilic partners.
Table 2: Reactivity of the Sulfonamide Nitrogen
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Base (e.g., NaH), then Alkyl Halide (R-X) | N,N-Disubstituted Sulfonamide |
Acid-Base Properties of the Sulfonamide Group
The sulfonamide group (–SO₂NH–) is the primary site of acidic and basic character in this compound. The proton attached to the nitrogen atom exhibits notable acidity. This is a result of the strong electron-withdrawing nature of the adjacent sulfonyl (–SO₂–) group, which delocalizes the negative charge of the conjugate base across its two oxygen atoms, thereby stabilizing it.
| Compound Name | Substituents on Phenyl Ring | Estimated pKa | Comment |
|---|---|---|---|
| Methanesulfonamide | N/A (Aliphatic) | ~10.5 | Baseline for a simple sulfonamide. |
| Benzenesulfonamide (B165840) | None | ~10.0 | Phenyl group has a minor effect. |
| N-Ethyl-p-toluenesulfonamide | 4-Methyl (electron-donating) | ~10.2 | Electron-donating group slightly decreases acidity. |
| This compound | 2,4-Difluoro (electron-withdrawing) | < 9.0 | Strong electron-withdrawing groups significantly increase acidity. |
While the nitrogen atom possesses a lone pair of electrons, its basicity is significantly diminished due to the delocalization of these electrons by the powerful sulfonyl group. researchgate.net Quantum chemical calculations and NMR spectroscopy data for similar sulfonamides suggest that protonation, when it occurs under strongly acidic conditions, is slightly preferred at the nitrogen atom over the oxygen atoms. researchgate.net
Carbon-Fluorine Bond Activation and Functionalization
The carbon-fluorine (C–F) bond is the strongest single bond to carbon, making its activation and subsequent functionalization a significant challenge in organic synthesis. chem8.org However, in this compound, the electronic properties of the aromatic ring enable specific pathways for C–F bond transformation.
One major pathway is Nucleophilic Aromatic Substitution (SNAr) . libretexts.org This reaction is viable because the sulfonamide group is a potent electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack. libretexts.org The fluorine atoms at the ortho (position 2) and para (position 4) locations are particularly susceptible to substitution because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the sulfonyl group. libretexts.orgyoutube.com In the SNAr mechanism, the rate-determining step is the attack of the nucleophile on the carbon bearing the leaving group. libretexts.org Fluorine's high electronegativity makes the attached carbon highly electrophilic and thus susceptible to this initial attack, making fluoride an unusually effective leaving group for this class of reaction. libretexts.orgyoutube.com
A second, more modern approach involves Transition-Metal-Catalyzed C–F Bond Activation . acs.orgbohrium.com This field of research has developed methods to cleave the inert C–F bond using various transition metal complexes, including those based on nickel, palladium, rhodium, and ruthenium. nih.govresearchgate.netresearchgate.net These reactions often proceed via an oxidative addition of the C–F bond to a low-valent metal center. researchgate.net This strategy allows for the functionalization of fluoroarenes through cross-coupling reactions, providing access to a wide range of derivatives that are not accessible through traditional SNAr chemistry. acs.orgrsc.org The regioselectivity of these reactions can often be controlled by the choice of metal, ligands, and reaction conditions. rsc.org
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| SNAr (Hydroxylation) | NaOH / H₂O | Substitution of one F with -OH |
| SNAr (Alkoxylation) | NaOCH₃ / CH₃OH | Substitution of one F with -OCH₃ |
| SNAr (Amination) | NH₃ or RNH₂ | Substitution of one F with -NH₂ or -NHR |
| SNAr (Thiolation) | NaSH / RSH | Substitution of one F with -SH or -SR |
| Metal-Catalyzed Cross-Coupling | Pd or Ni catalyst, Boronic acid | Substitution of F with an aryl or alkyl group |
Hydrolytic Stability and Pathways of the Sulfonamide Linkage
The sulfonamide linkage (C–SO₂–N) is known for its considerable stability. Studies on a wide range of sulfonamide-based compounds have demonstrated that they are generally resistant to hydrolysis under typical environmental conditions of pH and temperature. nih.govresearchgate.net Their degradation half-lives under neutral pH are often greater than one year. nih.govresearchgate.net This stability makes the sulfonamide group a reliable and robust functional group in many chemical structures.
However, the cleavage of the sulfonamide bond can be achieved under more forceful conditions, typically involving strong acids or bases at elevated temperatures. acs.org The hydrolysis pathway depends on the pH of the medium.
Acid-Catalyzed Hydrolysis : Under strongly acidic conditions (e.g., refluxing in concentrated HCl), the reaction is initiated by the protonation of the nitrogen atom. This is followed by the nucleophilic attack of a water molecule on the sulfur atom. The subsequent cleavage of the sulfur-nitrogen (S–N) bond yields 2,4-difluorobenzenesulfonic acid and an ethylammonium (B1618946) salt.
Base-Catalyzed Hydrolysis : In the presence of a strong base (e.g., concentrated NaOH) at high temperatures, the reaction begins with the deprotonation of the sulfonamide nitrogen to form an anion. The direct attack of a hydroxide (B78521) ion on the sulfur atom of this anion is slow. The mechanism likely involves the cleavage of the S-N bond to ultimately produce the sodium salt of 2,4-difluorobenzenesulfonic acid and ethylamine (B1201723). This process is generally less efficient than acid-catalyzed hydrolysis. arkat-usa.orgresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of N-ethyl-2,4-difluorobenzene-1-sulfonamide, offering detailed insights into the proton, carbon, and fluorine atomic nuclei.
The ¹H NMR spectrum provides a precise map of the hydrogen atoms within the molecule. The spectrum is expected to show distinct signals for the ethyl group and the aromatic protons on the difluorinated ring.
Ethyl Group: The ethyl group (-CH₂CH₃) gives rise to two characteristic signals. The methyl (CH₃) protons typically appear as a triplet in the upfield region, resulting from coupling with the adjacent methylene protons. The methylene (CH₂) protons appear as a quartet due to coupling with the three methyl protons. An additional coupling to the sulfonamide nitrogen proton (¹H-¹⁵N) is not typically observed without isotopic labeling, but the N-H proton itself may appear as a broad signal.
Aromatic Region: The 2,4-difluorophenyl ring contains three aromatic protons, each in a unique chemical and magnetic environment, leading to three distinct signals. The powerful electron-withdrawing effects of the two fluorine atoms and the sulfonamide group shift these signals downfield. The proton at C6 is expected to be the most downfield, influenced by the ortho-sulfonamide group. The protons at C3 and C5 will exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton of the sulfonamide –SO₂NH– group typically manifests as a singlet peak. spectrabase.com
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (C6-H) | 7.8 – 8.0 | Multiplet (m) |
| Aromatic H (C5-H) | 7.2 – 7.4 | Multiplet (m) |
| Aromatic H (C3-H) | 7.0 – 7.2 | Multiplet (m) |
| Sulfonamide H (N-H) | ~5.0 - 6.0 | Broad Singlet (br s) |
| Methylene H (-CH₂-) | 3.1 – 3.3 | Quartet (q) |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring and two for the ethyl group.
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons directly bonded to fluorine (C2 and C4) will show large one-bond carbon-fluorine coupling constants (¹JCF) and will be shifted significantly downfield. The carbon attached to the sulfonamide group (C1) will also be downfield. The remaining aromatic carbons (C3, C5, C6) will show smaller C-F couplings.
Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum, with the methylene carbon (-CH₂) being more downfield than the methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C-S) | 135 – 140 |
| C2 (C-F) | 160 – 165 (with large ¹JCF) |
| C3 | 110 – 115 |
| C4 (C-F) | 162 – 167 (with large ¹JCF) |
| C5 | 130 – 135 |
| C6 | 118 – 123 |
| Methylene (-CH₂-) | 38 – 43 |
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. Since the two fluorine atoms in this compound are in non-equivalent positions (C2 and C4), the ¹⁹F NMR spectrum is expected to show two distinct signals. Each signal will appear as a multiplet due to coupling with each other (³JFF) and with the neighboring aromatic protons (³JHF and ⁴JHF). This analysis provides unambiguous confirmation of the fluorine substitution pattern.
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among the three protons on the aromatic ring, confirming their adjacent relationships.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively assign the proton signals for the ethyl group and the aromatic ring to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations from the N-H proton and the ethyl methylene protons to the C1 carbon of the aromatic ring would confirm the N-ethyl-sulfonamide linkage to the difluorophenyl group.
These 2D techniques, used in concert, allow for the unambiguous assignment of all ¹H and ¹³C signals and provide definitive proof of the this compound structure.
Vibrational Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would display several key absorption bands.
N-H Stretch: A moderate absorption band for the N-H stretch of the sulfonamide group is expected in the region of 3200-3300 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.
S=O Stretches: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. researchgate.net
C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1250 cm⁻¹.
S-N Stretch: The S-N stretching vibration is generally observed as a medium-intensity band in the 870-930 cm⁻¹ range. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretch | 3200 – 3300 |
| C-H (Aromatic) | Stretch | 3000 – 3100 |
| C-H (Aliphatic) | Stretch | 2850 – 2980 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1310 – 1350 |
| S=O (Sulfonamide) | Symmetric Stretch | 1140 – 1160 |
| C-F (Aryl Fluoride) | Stretch | 1100 – 1250 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry is critical for unambiguously determining the elemental formula of a compound by measuring its molecular mass with extremely high accuracy. For this compound (C₈H₉F₂NO₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. This precise measurement is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. In the absence of published experimental data for the target compound, the theoretical accurate mass provides a benchmark for its identification.
Table 1: Theoretical Monoisotopic Mass of this compound
| Molecular Formula | Constituent Elements | Theoretical Exact Mass (Da) |
|---|
This table presents the calculated theoretical exact mass. Experimental verification via HRMS is required for confirmation.
X-ray Crystallography
Single crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular structure of this compound in the solid state. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a complete 3D model of the molecule can be generated. This would confirm the connectivity of the atoms and reveal detailed geometric parameters, such as the bond lengths of C-F, S-N, and S-O, and the bond angles around the sulfur atom, which typically adopts a tetrahedral geometry in sulfonamides. Furthermore, it would reveal the conformation of the ethyl group relative to the sulfonamide moiety and the orientation of the difluorophenyl ring. While a crystal structure for the target compound is not available, studies on related sulfonamides, such as N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, have been successfully performed to elucidate these structural features. researchgate.net
The data from single-crystal X-ray diffraction also illuminates how molecules are arranged in the crystal lattice, a study critical for understanding the physical properties of the solid. This packing is governed by various noncovalent intermolecular interactions.
In a crystal of this compound, several types of intermolecular interactions would be anticipated. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, making them likely to participate in weak C-H···O hydrogen bonds with C-H groups from the aromatic ring or the ethyl group of neighboring molecules. Such interactions are commonly observed in the crystal structures of sulfonamides and play a significant role in stabilizing the crystal packing, often forming dimers or extended networks. researchgate.net Additionally, the presence of fluorine atoms introduces the possibility of C-H···F interactions, which are also recognized as significant structure-directing forces in the crystals of fluorinated organic compounds. The analysis of these weak interactions provides crucial insights into the supramolecular chemistry of the compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Studies of N Ethyl 2,4 Difluorobenzene 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of N-ethyl-2,4-difluorobenzene-1-sulfonamide at an electronic level. These computational methods allow for the prediction of molecular geometries, electronic distribution, and other properties that are crucial for explaining its chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional conformation. nih.gov
Key structural parameters obtained from DFT optimization include bond lengths, bond angles, and dihedral angles. These computed values provide a detailed picture of the molecular architecture. For instance, the S=O and S-N bond lengths are characteristic of the sulfonamide group, while the C-F bonds on the aromatic ring influence the electronic properties of the molecule. mkjc.in Theoretical calculations for related aromatic sulfonamides show that the bond lengths for S=O are typically around 1.41-1.43 Å. mkjc.inmdpi.com
Table 1: Representative Optimized Geometrical Parameters for this compound (Based on DFT/B3LYP Calculations)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | S=O | ~1.43 Å |
| S-N | ~1.66 Å | |
| S-C (Aromatic) | ~1.75 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | O=S=O | ~120° |
| N-S-C | ~107° |
Note: The data in this table are representative values based on DFT calculations for structurally similar sulfonamide derivatives and serve to illustrate expected geometrical parameters.
Semi-Empirical Calculations (e.g., PM3 level) for Reactivity Estimation
While DFT provides high accuracy, it can be computationally expensive. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less precise, alternative for estimating molecular properties. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.
For a molecule like this compound, PM3 calculations can be useful for initial reactivity estimations and for studying large systems or dynamic processes where DFT would be too time-consuming. These calculations can provide valuable insights into electronic properties like ionization potential and electron affinity, which are related to the molecule's reactivity. However, for detailed and accurate analysis of the electronic structure and geometry, DFT methods are generally preferred. researchgate.net
Molecular Reactivity and Interaction Descriptors
To understand how this compound interacts with other molecules, a set of reactivity and interaction descriptors are calculated. These descriptors are derived from the optimized electronic structure and provide a framework for predicting the molecule's chemical behavior.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.0 to -6.5 |
| LUMO | -1.5 to -1.0 |
Note: These values are typical for fluorinated aromatic sulfonamides and are presented for illustrative purposes. jsaer.com
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. deeporigin.com It is mapped onto the electron density surface, using a color scale to denote different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent areas of intermediate or near-neutral potential. researchgate.net
For this compound, the MEP map is expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atoms on the benzene (B151609) ring. jsaer.comresearchgate.net These sites represent the most likely points for electrophilic attack. Conversely, the region around the hydrogen atom on the sulfonamide nitrogen (if present, depending on N-substitution) and the ethyl group would exhibit a more positive potential (blue), indicating sites susceptible to nucleophilic interaction. jsaer.com The MEP surface is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding and receptor binding. deeporigin.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and anti-bonding orbitals. mkjc.in This method provides a quantitative picture of intramolecular charge transfer and delocalization effects. nih.govnih.gov
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. Higher E(2) values indicate stronger interactions and greater electron delocalization.
In this compound, significant interactions are expected to involve the donation of electron density from the lone pairs of the oxygen and nitrogen atoms to the anti-bonding orbitals (σ* or π) of adjacent bonds. For example, the delocalization of a nitrogen lone pair (LP(N)) into an adjacent S-O anti-bonding orbital (σ(S-O)) contributes to the stability of the sulfonamide group. Similarly, interactions between the π orbitals of the benzene ring and the sulfonamide group can also be quantified, revealing the extent of electronic communication within the molecule. researchgate.netsdu.dk
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | σ*(S-O) | ~ 2.5 |
| LP(2) O | σ*(S-N) | ~ 1.8 |
| π (C-C) | π* (C-C) | ~ 20.0 |
Note: This table illustrates plausible intramolecular interactions and their stabilization energies based on NBO analyses of related aromatic sulfonamides.
Natural Population Analysis (NPA) for Atomic Charges
Natural Population Analysis (NPA) is a computational method used to derive atomic charges from molecular wave functions, offering a more stable and chemically intuitive alternative to conventional Mulliken population analysis. researchgate.netuni-muenchen.de This technique partitions the electron density to provide insights into the charge distribution within a molecule, which is crucial for understanding its electrostatic potential, reactivity, and intermolecular interactions. researchgate.netscirp.org The analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure picture of one-center "lone pairs" and two-center "bonds". uni-muenchen.de
For a molecule like this compound, an NPA calculation would quantify the partial charges on each atom. This data is essential for understanding the molecule's electronic characteristics. For instance, the analysis would reveal the extent of positive charge on the sulfur atom and the negative charges on the highly electronegative oxygen and fluorine atoms. The charge on the nitrogen atom and the adjacent ethyl group would also be determined, providing a complete picture of the charge distribution across the sulfonamide moiety and the difluorinated aromatic ring. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack and understanding the nature of the polar covalent bonds, such as the C-F and S-N bonds. scirp.orgresearchgate.net
| Atomic Group | Key Atoms | Expected Charge Information from NPA |
|---|---|---|
| Sulfonyl Group | S, O | Quantifies the positive charge on the sulfur atom and the strong negative charges on the two oxygen atoms. |
| Amide Group | N, H (on N), Ethyl Group (C, H) | Determines the partial charge on the nitrogen and the atoms of the N-ethyl substituent. |
| Difluorobenzene Ring | C, F, H | Reveals the electron-withdrawing effect of the fluorine atoms on the aromatic ring, showing negative charges on the fluorine atoms and varied positive charges on the carbon atoms. |
Theoretical Studies of Carbon-Fluorine Bond Behavior
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its activation and functionalization are significant challenges in synthetic chemistry. researchgate.net Computational studies provide critical insights into the mechanisms governing the behavior of C-F bonds in molecules like this compound.
Carbon-fluorine bond formation via reductive elimination from a metal center is a key step in many proposed catalytic cycles but is often kinetically and thermodynamically challenging. nih.govpku.edu.cn Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanisms of this transformation. These studies often focus on high-valent transition metal complexes, such as those of palladium(IV), which are implicated as intermediates in fluorination reactions. nih.govharvard.edu
Computational models suggest that the process is not a simple unimolecular elimination. For example, in studies of palladium(IV) fluoride (B91410) complexes, a dissociative mechanism is often favored, where reductive elimination occurs from a cationic intermediate. nih.gov The geometry of the complex and the nature of the ancillary ligands are shown to be crucial in facilitating this difficult step. nih.gov For fluoroarenes, the reaction mechanism can be influenced by the number and position of fluorine substituents. researchgate.netnih.gov DFT calculations help to map the potential energy surfaces, identify transition states, and calculate activation barriers for different proposed pathways, thereby rationalizing experimental observations and guiding the design of more efficient catalysts. nih.govkcl.ac.uk While direct computational studies on C-F reductive elimination involving this compound are not specified in the literature, the principles derived from studies of related fluoroaromatics are directly applicable. researchgate.netescholarship.org
The interaction between the fluorine atoms of a fluoroarene and a metal center is fundamental to understanding catalytic C-F bond activation and the design of separation materials. kcl.ac.uk Computational studies have explored these interactions in various contexts, including the adsorption of difluorobenzene isomers within metal-organic frameworks (MOFs). berkeley.eduescholarship.org
DFT calculations have shown that coordinatively unsaturated metal sites, such as Mg2+ centers in MOFs, can interact directly with the fluorine atoms of the fluoroarene ring. berkeley.eduescholarship.org These interactions are a combination of electrostatic and inductive effects. The strength and geometry of the interaction depend on the position of the fluorine atoms on the aromatic ring. For example, studies on difluorobenzene isomers reveal that the ability of a molecule to bridge two adjacent metal centers can significantly enhance its binding affinity, a factor that can be exploited for selective separation. berkeley.eduescholarship.org These theoretical findings highlight how the 2,4-difluoro substitution pattern on the benzene ring of this compound would dictate its interaction with exposed metal cations in catalysts or sorbents.
| Interaction Type | Participating Species | Key Findings from Computational Studies | Reference |
|---|---|---|---|
| Mg···F Interaction | Mg2+ centers in MOFs and Fluorine atoms of difluorobenzene | Stabilizing interactions that dictate preferential adsorption and separation of isomers. | kcl.ac.ukberkeley.eduescholarship.org |
| Bridging Interaction | Difluorobenzene isomers and two adjacent Mg2+ centers | Para-substituted isomers can effectively bridge two metal sites, leading to stronger binding. | berkeley.eduescholarship.org |
| Metal-N Bonding | Fourth-period metal fluorides and Nitrogen bases | Interactions are dominated by electrostatics but have partial covalent character. | researchgate.net |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of molecules over time. For compounds like this compound, MD simulations can provide atomic-level detail on how the molecule interacts with its environment, such as solvent molecules, receptors, or surfaces. researchgate.netnih.gov
Studies on related sulfonamides have used MD simulations to characterize binding modes with biological targets, such as enzymes. peerj.com These simulations can identify the key amino acid residues involved in binding and quantify the contributions of different types of interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. peerj.com The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor, and MD simulations can reveal the stability and geometry of these bonds in a dynamic system. nih.gov
Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be combined with MD trajectories to calculate the binding free energies of a ligand to its target, providing a quantitative measure of binding affinity. peerj.com Such studies are crucial for understanding the bioactivity of sulfonamide-based compounds and for rational drug design. nih.govpeerj.com
| Simulation Technique | System Studied | Information Obtained | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Sulfonamides interacting with enzymes (e.g., triose phosphate (B84403) isomerase) | Binding site characterization, identification of key interacting residues, complex stability. | peerj.com |
| MM-PBSA Calculations | Sulfonamide-enzyme complexes | Estimation of binding free energies (ΔGbind) and contributions from van der Waals, electrostatic, and solvation energies. | peerj.com |
| Quantum Mechanics / Force Fields | Sulfonamides on phyllosilicate surfaces | Adsorption energies, conformational analysis, and nature of surface interactions. | researchgate.net |
Structural Analogue Synthesis and Functionalization Strategies
Synthesis of N-Alkyl/Aryl Substituted 2,4-Difluorobenzenesulfonamide (B83623) Derivatives
The synthesis of N-substituted 2,4-difluorobenzenesulfonamide derivatives is a cornerstone for creating a diverse library of related compounds. The primary method for generating these analogues involves the reaction of 2,4-difluorobenzenesulfonyl chloride with a corresponding primary or secondary amine. This reaction provides a straightforward pathway to compounds like N-ethyl-2,4-difluorobenzene-1-sulfonamide and its N-alkyl or N-aryl counterparts.
For instance, the synthesis of N,N-dimethyl-2,4-difluorobenzenesulfonamide, an analogue of the subject compound, is achieved through a simple substitution reaction between 2,4-difluorobenzenesulfonyl chloride and dimethylamine, resulting in high yields. chemscene.com This general approach can be extended to a variety of alkyl and aryl amines to produce a wide array of derivatives.
A typical synthetic protocol can be described in two main stages:
Formation of the Parent Sulfonamide: An initial reaction between a substituted amine and a benzenesulfonyl chloride. For example, treating various N-alkyl/aryl substituted amines with 4-chlorobenzenesulfonyl chloride yields the corresponding N-substituted-4-chlorobenzenesulfonamide. researchgate.net
N-Alkylation/Arylation: The resulting sulfonamide can be further derivatized. For secondary substitution on the nitrogen atom, a base such as sodium hydride is used to deprotonate the sulfonamide nitrogen, creating a nucleophilic anion. This anion is then reacted with an electrophile, such as ethyl iodide or benzyl (B1604629) chloride, in a polar aprotic solvent like N,N-dimethylformamide (DMF) to yield the final N,N-disubstituted product. researchgate.net
This versatile synthetic strategy allows for precise control over the substituents on the sulfonamide nitrogen, enabling the tailoring of the molecule's properties for specific applications, such as monomer design for polymerization. chemscene.com
Table 1: Examples of N-Substituted Benzenesulfonamide (B165840) Synthesis
| Starting Material 1 | Starting Material 2 | Product Class | Reference |
|---|---|---|---|
| 2,4-Difluorobenzenesulfonyl chloride | Dimethylamine | N,N-dialkyl-2,4-difluorobenzenesulfonamide | chemscene.com |
| 4-Chlorobenzenesulfonyl chloride | N-alkyl/aryl amine | N-alkyl/aryl-4-chlorobenzenesulfonamide | researchgate.net |
| N-alkyl/aryl-4-chlorobenzenesulfonamide | Ethyl iodide / NaH | N-ethyl-N-alkyl/aryl-4-chlorobenzenesulfonamide | researchgate.net |
Modifications of the Fluoroarene Moiety
Introduction of Additional Halogens (e.g., Bromination)
Further functionalization of the this compound scaffold can be achieved by modifying the fluoroarene ring. The introduction of additional halogens, such as bromine, is accomplished through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the two fluorine atoms and the N-ethylsulfonamide group.
A common and effective reagent for such transformations is N-bromosuccinimide (NBS), often used with a catalyst in a suitable solvent. nih.gov For example, the electrophilic bromination of aromatic compounds can be carried out by adding NBS to a solution of the substrate in a solvent like acetonitrile. nih.gov The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion, which then loses a proton to restore aromaticity and yield the brominated product. libretexts.org While specific literature detailing the bromination of this compound is not prevalent, the principles of electrophilic aromatic substitution provide a reliable framework for predicting the outcome. The existence of commercially available compounds like 4-Bromo-2,5-difluorobenzenesulfonamide demonstrates the feasibility of such synthetic transformations. bldpharm.com
Varied Fluorine Substitution Patterns on the Benzene Ring
Altering the number and position of fluorine atoms on the benzene ring of benzenesulfonamides is a key strategy for fine-tuning the physicochemical properties of the molecule. Fluorination can influence factors such as acidity, lipophilicity, and metabolic stability.
Research into the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II has shown that different fluorination patterns lead to complex thermodynamic and kinetic structure-activity relationships. acs.org It has been suggested that a higher degree of fluorination does not invariably lead to higher binding affinity. acs.org This highlights the nuanced effects of fluorine substitution, where the specific placement of the fluorine atom is critical.
The substitution pattern impacts the electronic properties of the aromatic ring. Fluorine is highly electronegative, leading to strong polarization of the carbon-fluorine bond. This can change the aromatic quadrupole moment, which in turn affects non-covalent interactions like π-stacking. acs.org The synthesis of analogues with different fluorine patterns, such as N,N-diethyl-3,5-difluorobenzene sulfonamide, allows for a systematic investigation of these effects. acs.org These studies are crucial for applications ranging from medicinal chemistry to materials science, where precise control over molecular properties is essential.
Development of Polymeric Structures Incorporating Sulfonamide Moieties
Utilization of this compound Analogues as Monomers for Poly(arylene ether) Synthesis
Analogues of this compound, particularly those with two fluorine atoms on the aromatic ring, are valuable monomers for the synthesis of high-performance polymers like poly(arylene ether)s (PAEs). The sulfonamide group acts as an activating group, facilitating nucleophilic aromatic substitution at the fluorine-substituted carbon atoms. chemscene.com
Monomers such as N,N-dimethyl-2,4-difluorobenzenesulfonamide and N,N-diethyl-3,5-difluorobenzenesulfonamide have been successfully used to create poly(aryl ether sulfonamide)s. chemscene.com In these polymerizations, the difluorinated sulfonamide monomer acts as the electrophilic component, reacting with a bisphenolate nucleophile (e.g., the dipotassium (B57713) salt of Bisphenol A). The resulting polymers carry the activating sulfonamide group in a pendent position, which provides a site for potential post-polymerization functionalization without altering the polymer backbone. chemscene.com
Nucleophilic Aromatic Polycondensation Reactions
The synthesis of these poly(arylene ether)s is achieved through a step-growth polymerization mechanism known as nucleophilic aromatic polycondensation. This reaction involves the displacement of the fluoride (B91410) ions from the activated aromatic ring of the sulfonamide monomer by a phenoxide nucleophile.
The process is typically carried out in a dipolar aprotic solvent, such as N-methylpyrrolidinone (NMP), at elevated temperatures. acs.org A weak base, commonly potassium carbonate, is used to deprotonate the dihydric phenol (B47542) (e.g., Bisphenol A) in situ, forming the more reactive bisphenolate nucleophile. acs.org The electron-withdrawing nature of the sulfonamide group is sufficient to activate the aryl fluorides for displacement by the phenoxide. chemscene.com This method is rapid, generally free of side reactions, and yields high molecular weight polymers. chemscene.com
The thermal properties of the resulting polymers can be influenced by the structure of the N-alkyl groups on the pendent sulfonamide moiety. For example, in a series of poly(arylene ether)s derived from N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers, the glass transition temperatures (Tg) were found to vary significantly with the length of the alkyl chain. chemscene.com
Table 2: Summary of Polymeric Structures
| Monomer Analogue | Polymerization Type | Resulting Polymer | Key Feature | Reference |
|---|---|---|---|---|
| N,N-dimethyl-2,4-difluorobenzenesulfonamide | Nucleophilic Aromatic Polycondensation | Poly(aryl ether sulfonamide) | Pendent sulfonamide group | chemscene.com |
| N,N-diethyl-3,5-difluorobenzenesulfonamide | Nucleophilic Aromatic Polycondensation | Poly(arylene ether) | Pendent sulfonamide group | acs.org |
| N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide | Nucleophilic Aromatic Polycondensation | Poly(arylene ether) | Tg dependent on alkyl chain length | chemscene.com |
Derivatization through Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for the derivatization of aromatic systems, including those bearing fluoro and sulfonamide functionalities. The selective activation of C-F bonds or the coupling at pre-installed reactive handles (such as halides or triflates) on the aromatic ring allows for the introduction of a wide array of substituents. Common cross-coupling strategies applicable to the derivatization of this compound and its analogues include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Research in this area focuses on overcoming the challenges associated with the high bond strength of C-F bonds and ensuring selectivity in the presence of multiple potential reaction sites. The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and regioselectivity.
Detailed findings from studies on related 2,4-difluoroaryl systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been successfully employed to introduce new aryl or heteroaryl groups. These reactions typically involve the reaction of a bromo- or iodo-substituted difluorobenzenesulfonamide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
The Sonogashira coupling, another cornerstone of palladium catalysis, enables the introduction of alkyne moieties. This reaction is valuable for extending the carbon framework and providing a handle for further transformations. The coupling of a halogenated difluorobenzenesulfonamide with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Furthermore, the Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds, introducing diverse amine functionalities. This reaction is particularly relevant for modifying the aromatic core with substituents that can modulate the compound's physicochemical properties.
While specific examples detailing the cross-coupling of this compound itself are not extensively documented in publicly available literature, the principles are well-established through studies on analogous compounds. The following table illustrates representative conditions for palladium-catalyzed cross-coupling reactions on structurally similar 2,4-difluorophenyl derivatives, providing a predictive framework for the derivatization of this compound.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on 2,4-Difluoroaryl Derivatives
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Palladium Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Sonogashira | 1-Iodo-2,4-difluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 80-90 |
| Buchwald-Hartwig | 1-Bromo-2,4-difluorobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | 75-85 |
Applications in Advanced Organic Synthesis and Materials Science
N-ethyl-2,4-difluorobenzene-1-sulfonamide as a Versatile Synthetic Intermediate
In the realm of organic chemistry, the true value of a compound is often measured by its utility as a building block for creating more complex molecular architectures. nbinno.com this compound serves as a versatile intermediate, providing chemists with a scaffold that can be predictably and selectively modified.
The structure of this compound is well-suited for its role as a foundational piece in multi-step syntheses. The presence of multiple, distinct reactive sites on a single benzene (B151609) ring allows for the sequential formation of bonds, a critical strategy in constructing intricate molecules. nbinno.com The sulfonamide group is a key feature, known for its unique chemical properties and its role as an important motif in medicinal chemistry. patsnap.comd-nb.info
The primary utility of this compound stems from the reactivity of the aryl fluorides. The potent electron-withdrawing nature of the sulfonamide group activates the fluorine atoms at the ortho and para positions, making them susceptible to nucleophilic aromatic substitution (SNAr). acs.orgresearchgate.net This activation is crucial, as it allows for the displacement of the fluoride (B91410) ions by a wide range of nucleophiles, a fundamental bond-forming reaction in organic synthesis. This reactivity has been confirmed in similar molecules, where aryl fluorides on 2,4-difluoro-N,N-dimethylbenzenesulfonamide were displaced in quantitative yields. researchgate.netresearchgate.net This predictable reactivity makes this compound an excellent starting point for synthesizing diaryl sulfonamides and other complex structures that are of significant interest as therapeutic agents and molecular probes. d-nb.info
| Functional Group | Role in Synthesis | Potential Reactions |
| Sulfonamide Group | Electron-withdrawing, activating group; potential nucleophile | Activates aryl fluorides for SNAr; N-H site can be deprotonated for N-alkylation |
| Ortho-Fluorine | Activated leaving group | Nucleophilic Aromatic Substitution (SNAr) |
| Para-Fluorine | Highly activated leaving group | Nucleophilic Aromatic Substitution (SNAr) |
| Aromatic Ring | Core scaffold | Can undergo further electrophilic substitution under specific conditions |
Beyond its use as a primary building block, this compound is an excellent precursor for subsequent chemical modifications. The sulfonamide moiety itself contains an acidic proton on the nitrogen atom, which can be removed by a base. patsnap.com This creates a nucleophilic sulfonamide anion, which can then be alkylated or otherwise functionalized, adding another layer of complexity to the molecule.
This dual functionality—the ability to undergo SNAr at the fluorine positions and N-alkylation at the sulfonamide—provides synthetic chemists with a powerful tool for creating a diverse library of compounds from a single precursor. The ability to introduce desired functionality without interfering with other parts of the molecule is a key advantage in designing efficient synthetic routes. acs.org
Role of Sulfonamide Activating Groups in Polymer Chemistry
The same properties that make this compound a useful intermediate in small-molecule synthesis also make it and its analogues valuable monomers in polymer chemistry. The sulfonamide group acts as a powerful activating group, enabling the formation of high-performance polymers.
Poly(aryl ether)s are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. acs.org Their synthesis often relies on a nucleophilic aromatic substitution (SNAr) polymerization, where an activated diaryl halide reacts with a bisphenol. The sulfonamide group has been successfully utilized as a new activating group for this type of polymerization. researchgate.net
Specifically, a monomer like N,N-dimethyl-2,4-difluorobenzenesulfonamide has been shown to be sufficiently electron-withdrawing to activate the aryl fluorides for substitution by phenoxide nucleophiles. researchgate.netresearchgate.net This allows for the production of poly(aryl ether sulfonamide)s. This compound is a close analogue and is expected to function similarly in SNAr polymerizations. The reaction involves the step-growth polycondensation of the difluoro-monomer with various bisphenols, such as bisphenol A, to yield high molecular weight polymers. researchgate.net This method introduces the sulfonamide functionality directly into the polymer structure. acs.org
The incorporation of functional groups into a polymer's backbone or as pendant groups is a well-established strategy for tailoring the material's properties to suit specific applications. mdpi.comazom.commdpi.com The inclusion of the N-alkylsulfonamide group provides a route to modify the characteristics of poly(aryl ether)s.
By choosing different bisphenols or by using sulfonamide monomers with different N-alkyl groups (e.g., N-ethyl vs. N,N-dimethyl), researchers can fine-tune properties such as the glass transition temperature (Tg), thermal stability, and solubility of the resulting polymer. researchgate.net For example, a series of poly(arylene ether)s prepared with a pendant diethyl sulfonamide group displayed moderate thermal stability but relatively low glass transition temperatures. researchgate.netkisti.re.kr This demonstrates that the sulfonamide group can be used as a tool to adjust the final properties of the material, opening up new possibilities for designing polymers with a specific set of performance characteristics. researchgate.net
| Polymer Property | Method of Tailoring via Sulfonamide Incorporation |
| Glass Transition Temp. (Tg) | Varying the structure of the N-alkyl groups on the sulfonamide; choice of bisphenol comonomer. researchgate.net |
| Thermal Stability | The inherent stability of the aryl ether and sulfonamide linkages contributes to the overall thermal performance. researchgate.net |
| Solubility | The polarity and size of the pendant sulfonamide group can influence the polymer's interaction with solvents. |
| Functionality | The pendant sulfonamide group provides a site for post-polymerization modification. researchgate.net |
Fluorinated Sulfonamides in Advanced Material Development
The combination of fluorine atoms and a sulfonamide group within a single molecule creates a unique chemical entity with properties that are highly desirable in the field of advanced materials. Fluorine is the most electronegative element, and its incorporation into compounds significantly alters their physical and chemical characteristics. numberanalytics.com
When integrated into materials, fluorination imparts high thermal stability, enhanced chemical resistance, and unique electronic properties. numberanalytics.com The carbon-fluorine bond is exceptionally strong, contributing to the remarkable stability of fluorinated compounds under harsh conditions. numberanalytics.com
Fluorinated sulfonamides, therefore, are explored for a range of applications. In polymer science, their inclusion can lead to materials with improved durability and performance at high temperatures. Furthermore, the distinct electronic nature of the fluorinated sulfonamide moiety can be leveraged in the development of functional materials for electronics and other specialized applications. Studies on short-chain perfluorinated substances have shown that the sulfonamide functional head group has a significant impact on the bioactivity and bioconcentration of the molecule, indicating the important role this functional group plays in how the material interacts with its environment. nih.gov The design and synthesis of novel fluorinated sulfonamides is an active area of research aimed at creating unique materials for diverse applications. researchgate.net
Conclusion and Future Research Directions
Summary of Current Research Frontiers for N-ethyl-2,4-difluorobenzene-1-sulfonamide
Current research frontiers for this compound are largely informed by advancements in the broader field of fluorinated sulfonamides. The primary areas of interest revolve around its potential application as a monomer in the synthesis of high-performance polymers and as a scaffold in the design of biologically active molecules. The presence of the activating difluorophenyl group, combined with the sulfonamide linkage, makes it a compelling candidate for nucleophilic aromatic substitution reactions, a cornerstone of modern polymer chemistry.
Emerging Synthetic Methodologies and Mechanistic Insights
The conventional synthesis of this compound would likely involve the reaction of 2,4-difluorobenzenesulfonyl chloride with ethylamine (B1201723). This well-established method is amenable to various modifications to improve yield and purity.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Reaction Conditions |
| 2,4-difluorobenzenesulfonyl chloride | Ethylamine | Pyridine or Triethylamine (B128534) | Dichloromethane (B109758) or Acetonitrile | Room temperature to mild heating |
Emerging synthetic strategies in sulfonamide chemistry focus on developing more sustainable and efficient protocols. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and palladium-catalyzed cross-coupling reactions that allow for the construction of more complex sulfonamide architectures. sci-hub.se
Mechanistic insights from related compounds, such as 2,4-difluoro-N,N-dimethylbenzenesulfonamide, indicate that the strongly electron-withdrawing sulfonamide group activates the fluorine atoms, particularly at the ortho and para positions, for nucleophilic aromatic substitution. researchgate.net This activation is crucial for polymerization reactions with bisphenol nucleophiles.
Potential for Further Exploration in Polymer and Advanced Material Applications
A significant area for future research lies in the application of this compound as a monomer for the synthesis of poly(arylene ether)s. Analogous monomers, like N,N-diethyl-3,5-difluorobenzene sulfonamide, have been successfully polymerized with various bisphenols to create polymers with desirable thermal properties. researchgate.net The resulting polymers often possess a pendant sulfonamide group, which can serve as a site for further functionalization, allowing for the tuning of properties such as solubility, reactivity, and flame retardancy.
The unique combination of the flexible ether linkages and the rigid aromatic backbone in these potential polymers could lead to materials with a favorable balance of processability and performance. Further exploration could involve the synthesis of a range of copolymers to fine-tune the glass transition temperature, thermal stability, and mechanical properties for specific advanced applications, including high-temperature membranes, engineering thermoplastics, and advanced composites.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structure-property relationships of this compound and its polymeric derivatives necessitates the use of advanced characterization techniques.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for confirming the molecular structure of the monomer and for characterizing the microstructure of any resulting polymers. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide moiety.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for verifying the exact mass and elemental composition of the synthesized compound.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and vibrational frequencies of this compound. sci-hub.senanobioletters.com These theoretical calculations can complement experimental spectroscopic data and help in understanding the reactivity of the monomer.
Molecular Dynamics (MD) Simulations: For polymeric materials derived from this monomer, MD simulations can be employed to predict bulk properties such as glass transition temperature, chain dynamics, and mechanical strength, guiding the design of new materials with targeted characteristics.
The integration of these advanced spectroscopic and computational methods will be paramount in accelerating the research and development of novel materials based on this compound.
Q & A
Q. What are the optimal synthetic routes for N-ethyl-2,4-difluorobenzene-1-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfonylation of a fluorinated benzene precursor with ethylamine derivatives. Key steps include:
- Sulfonamide Formation : Reacting 2,4-difluorobenzenesulfonyl chloride with ethylamine under controlled pH (e.g., pyridine as a base) to avoid side reactions like over-alkylation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents is recommended to isolate the product from unreacted starting materials or byproducts. Yield optimization requires precise temperature control (0–5°C during sulfonyl chloride addition) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (distinctive shifts for ethyl group protons at δ 1.2–1.4 ppm and sulfonamide NH at δ 5.5–6.0 ppm) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., S–N–C ethyl geometry ~120°) for unambiguous confirmation, though crystallization may require slow evaporation from dichloromethane/hexane .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Substituent Effects : The electron-withdrawing fluorine atoms at positions 2 and 4 activate the sulfonamide group toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G* level) predict enhanced electrophilicity at the sulfur atom, increasing reactivity with amines or thiols .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., N-ethylbenzenesulfonamide) using kinetic assays. Fluorine’s meta-directing nature may also alter regioselectivity in further functionalization .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated sulfonamides?
Methodological Answer:
- Data Harmonization : Standardize assay conditions (e.g., MIC testing against E. coli ATCC 25922 using Mueller-Hinton broth) to minimize variability. Contradictions in antimicrobial activity often arise from differences in bacterial strains or solvent effects (e.g., DMSO concentration ≤1% v/v) .
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to compare binding affinities of this compound with target enzymes (e.g., dihydropteroate synthase). Fluorine’s hydrophobic interactions may enhance binding but reduce solubility, requiring logP optimization .
Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-competitive assays (Caliper LabChip). Monitor IC₅₀ values and selectivity ratios .
- Mechanistic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Fluorine’s role in stabilizing protein-ligand interactions can be quantified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
